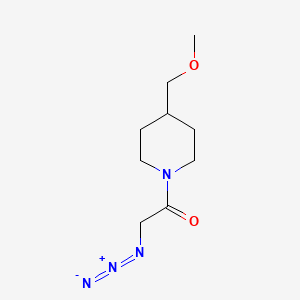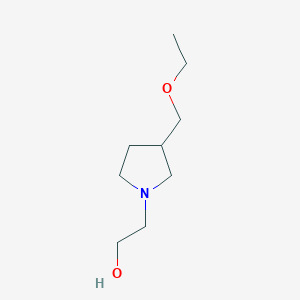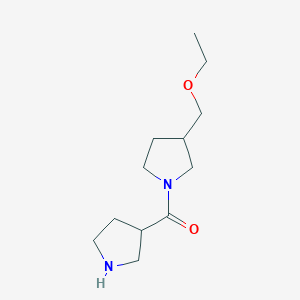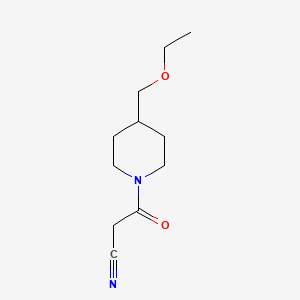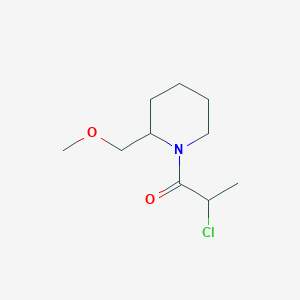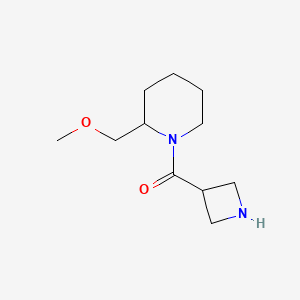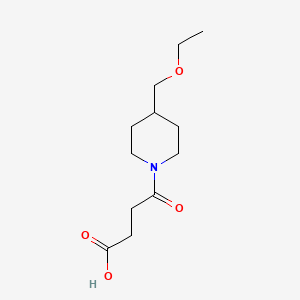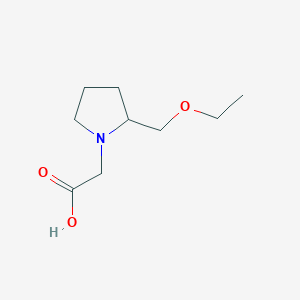
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid
Übersicht
Beschreibung
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C9H17NO3. It is also known by other names such as Piracetam EP Impurity D, Piracetam Impurity 1, and Piracetam Impuirty D . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid derivatives is generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, as well as of tri-methylsilyl derivatives, followed by ammonolysis .Molecular Structure Analysis
The molecular structure of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid consists of a pyrrolidin-1-yl group attached to an acetic acid moiety. The ethoxymethyl group is attached to the 2-position of the pyrrolidine ring.Wissenschaftliche Forschungsanwendungen
Drug Discovery
Pyrrolidinones are often used as scaffolds in drug discovery due to their versatility . They are used to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a component of your compound, is particularly interesting due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Anticonvulsant Activity
Some pyrrolidinone derivatives have shown promising anticonvulsant activity . For example, one compound displayed significant activity in the maximal electroshock seizure (MES) test and the psychomotor seizure (6 Hz) test .
Antimicrobial Activity
Pyrrolidinone derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Pyrrolidinone derivatives have also shown anticancer activity . This suggests that they could be used in the development of new anticancer therapies .
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory activity . This could make them useful in the treatment of inflammatory diseases .
Antidepressant Activity
Pyrrolidinone derivatives have been found to have antidepressant activity . This suggests potential applications in the treatment of depression .
Synthesis of Pyrazolopyridines
The specific compound , 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid, has been used as a reagent in the preparation of pyrazolopyridines . These compounds are known to inhibit phosphodiesterase 4B (PDE4B), which has implications in various neurological disorders .
Industrial Applications
Pyrrolidinone derivatives have various industrial applications . For example, they are used in the synthesis of various alkaloids and unusual β-amino acids .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-7-8-4-3-5-10(8)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZNLSVFBGJHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



